Fmoc-L-Ala-MPPA

Description

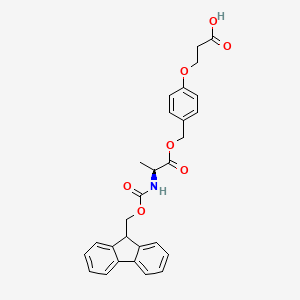

The exact mass of the compound this compound is 489.17875220 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO7/c1-18(27(32)35-16-19-10-12-20(13-11-19)34-15-14-26(30)31)29-28(33)36-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,18,25H,14-17H2,1H3,(H,29,33)(H,30,31)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYABFPWXINFTE-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of Fmoc-L-Ala-MPPA?

An In-Depth Technical Guide to the Structure and Application of Fmoc-L-Ala-MPPA

Introduction

This compound is a critical building block in modern solid-phase peptide synthesis (SPPS). It consists of the amino acid L-alanine, which is N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group and C-terminally linked to a 4-(Hydroxymethyl)phenoxypropionic acid (MPPA) linker. This pre-formed conjugate serves as a precursor for the efficient anchoring of the first amino acid to an aminomethyl-functionalized solid support. The primary advantage of using this compound is the significant reduction in the epimerization of the C-terminal amino acid, a common side reaction under standard coupling conditions, ensuring high purity of the final peptide product.[1][2][3]

Chemical Structure and Properties

The chemical structure of this compound combines three key components: the Fmoc protecting group, the L-alanine amino acid, and the MPPA linker. The IUPAC name for this compound is N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid.[1]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| IUPAC Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid | [1] |

| Synonyms | 3-(4-((((((9H-fluoren-9-yl)methoxy)carbonyl)alanyl)oxy)methyl)phenoxy)propanoic acid; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine-[4-(2-carboxyethoxy)phenyl]methyl ester; Fmoc-Ala-MPPA | [1] |

| CAS Number | 864876-89-1 | [1] |

| Molecular Formula | C₂₈H₂₇NO₇ | [1] |

| Molecular Weight | 489.52 g/mol | [1] |

| Storage Temperature | 2-8°C | [1][4] |

Structural Diagram

The diagram below illustrates the molecular structure of this compound, detailing the connectivity of the Fmoc, L-alanine, and MPPA moieties.

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is primarily used to prepare pre-loaded resins for SPPS. The following is a generalized protocol for coupling the linker-amino acid conjugate to an aminomethyl-functionalized resin (e.g., aminomethyl polystyrene).

Coupling of this compound to Aminomethyl Resin

Objective: To covalently attach this compound to a solid support to create a pre-loaded resin ready for peptide chain elongation.

Materials:

-

Aminomethyl-functionalized resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Kaiser (ninhydrin) test kit

Procedure:

-

Resin Swelling: Swell the aminomethyl resin in DMF or DCM for 1-2 hours.

-

Coupling Activation: In a separate vessel, dissolve 1.5 equivalents (relative to resin loading) of this compound and 1.5 equivalents of HOBt/Oxyma in DMF.

-

Initiation: Add 1.5 equivalents of DIC to the activated linker solution and mix for 5-10 minutes.

-

Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Take a small sample of the resin, wash thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or add more coupling reagents.

-

Washing: Once the coupling is complete, filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Drying: Dry the resulting this compound-Resin under vacuum to a constant weight.

-

Fmoc Quantification (Optional): To determine the final loading of the resin, a small, weighed sample can be treated with a 20% piperidine solution in DMF. The released dibenzofulvene-piperidine adduct is then quantified by measuring its absorbance at ~301 nm.

The workflow for this experimental procedure is illustrated below.

Caption: Workflow for coupling this compound to resin.

Application in Solid-Phase Peptide Synthesis

The primary application of this compound is its role as a linker in SPPS, particularly for the synthesis of peptide acids. The MPPA linker is a type of p-alkoxybenzyl ester linker, which is acid-labile.[1][5] This property allows for the cleavage of the completed peptide from the solid support using moderately acidic conditions, such as treatment with trifluoroacetic acid (TFA).[5] This cleavage step typically occurs concurrently with the removal of acid-labile side-chain protecting groups. The use of this compound ensures a robust and high-fidelity starting point for the stepwise elongation of the peptide chain.

References

Fmoc-L-Ala-MPPA: A Technical Guide to Chemical Properties and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Ala-MPPA, or 3-(N-(9-fluorenylmethoxycarbonyl)-L-alanylamino)-3-(4-methylphenyl)propanoic acid, is a critical building block in modern solid-phase peptide synthesis (SPPS). It serves as a linker-amino acid conjugate, facilitating the attachment of the initial amino acid to a solid support. The use of the Fmoc protecting group for the N-terminus and the acid-labile 4-alkoxybenzyl ester (MPPA) linker functionality provides an orthogonal strategy essential for the synthesis of complex peptides. This guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and protocols for researchers in peptide chemistry and drug development.

Chemical Properties

The chemical properties of this compound are fundamental to its application in peptide synthesis. A summary of its key identifiers and physical characteristics is provided below.

General Information

| Property | Value |

| Chemical Name | 3-(N-(9-fluorenylmethoxycarbonyl)-L-alanylamino)-3-(4-methylphenyl)propanoic acid |

| Synonyms | Fmoc-L-Alanine-MPPA |

| CAS Number | 864876-89-1 |

| Molecular Formula | C₂₈H₂₈N₂O₅ |

| Molecular Weight | 488.53 g/mol |

Physicochemical Properties

| Property | Inferred Value/Characteristic |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of other Fmoc-amino acids (e.g., Fmoc-L-alanine: ~143-145 °C) |

| Solubility | Generally soluble in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP). Limited solubility in water. |

| Storage | Recommended storage at 2-8°C to ensure long-term stability. |

Stability Profile

The stability of this compound is dictated by its two primary functional components: the Fmoc protecting group and the MPPA linker. Understanding their respective stabilities under different chemical conditions is crucial for successful peptide synthesis.

Stability of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. Its stability profile is central to the Fmoc/tBu orthogonal protection strategy in SPPS.

-

Acid Stability: The Fmoc group is highly stable under acidic conditions. It remains intact during the acid-mediated cleavage of side-chain protecting groups (e.g., Boc, tBu) and the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).

-

Base Lability: The Fmoc group is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF. The deprotection proceeds via a β-elimination mechanism. It is generally stable to weaker bases and tertiary amines like diisopropylethylamine (DIPEA) which are often used during coupling steps.

-

Hydrolytic Stability: The Fmoc group is generally stable to hydrolysis under neutral and acidic conditions. However, prolonged exposure to highly basic aqueous solutions can lead to its cleavage.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to degradation. Specific thermal degradation data for this compound is not available.

Stability of the MPPA Linker

The 3-(4-methylphenyl)propanoic acid (MPPA) portion functions as a handle to attach the amino acid to a solid support, forming an acid-labile benzyl ester linkage.

-

Acid Lability: The ester bond of the MPPA linker is designed to be cleaved under strongly acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

-

Base Stability: The MPPA linker is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF), which is a key requirement for the orthogonality of the synthesis strategy.

-

Stability to Coupling Reagents: The linker is stable to the common coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DIC) and phosphonium or uronium salts (e.g., HBTU, HATU).

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in research.

General Protocol for Fmoc-Deprotection

This protocol describes the standard procedure for removing the Fmoc group from the N-terminus of a resin-bound peptide.

Caption: Fmoc-Deprotection Workflow.

Methodology:

-

Swell the Fmoc-peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next amino acid coupling step.

General Protocol for Cleavage from the MPPA Linker

This protocol outlines the procedure for cleaving the synthesized peptide from the solid support via the acid-labile MPPA linker.

Caption: MPPA Linker Cleavage Workflow.

Methodology:

-

After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water). The choice of scavengers depends on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide pellet with cold ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

Logical Relationships in Fmoc-SPPS

The successful synthesis of a peptide using this compound relies on the orthogonal stability of the protecting group and the linker.

Caption: Orthogonal Strategy in Fmoc-SPPS.

This diagram illustrates that the MPPA linker remains stable during the basic conditions of Fmoc deprotection, and the peptide backbone is stable during the final acidic cleavage from the resin. This orthogonality is the cornerstone of Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is a valuable and versatile tool for peptide synthesis. Its well-defined chemical properties and predictable stability profile, characterized by a base-labile Fmoc group and an acid-labile MPPA linker, enable the efficient and reliable construction of a wide range of peptide sequences. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to advance their research in drug discovery and development.

The MPPA Linker in Solid-Phase Peptide Synthesis: A Technical Guide to Minimizing Racemization and Enhancing Peptide Purity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, increased yield, and greater efficiency is paramount. A critical component influencing these outcomes is the choice of linker, the chemical moiety that anchors the nascent peptide chain to the solid support. This technical guide provides an in-depth exploration of the 4-hydroxymethyl-3-methoxyphenoxyacetic acid (MPPA) linker, a derivative of the well-established Wang linker, designed to address one of the most persistent challenges in SPPS: C-terminal amino acid racemization.

The Challenge of C-Terminal Racemization with Traditional Linkers

The conventional method for attaching the first Fmoc-protected amino acid to a hydroxymethyl-functionalized resin, such as the Wang resin, often involves activation with a carbodiimide, like dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This process, however, is fraught with two significant side reactions: the formation of dimers and, more critically, the racemization of the C-terminal amino acid.[1][2] This epimerization can lead to the production of diastereomeric peptide impurities that are often difficult to separate from the target peptide, thereby compromising the final purity and biological activity.

The MPPA Linker: A Strategic Solution

The MPPA linker is a strategic modification of the Wang linker, engineered to circumvent the issues associated with the initial amino acid attachment. The core innovation of the MPPA linker lies in its use as a pre-activated building block. Instead of coupling a free Fmoc-amino acid directly to the resin, a pre-formed Fmoc-amino acid-MPPA conjugate is synthesized in solution and then coupled to an amino-functionalized solid support, such as aminomethyl polystyrene.

This pre-formation strategy offers a significant advantage: the ester bond between the C-terminal amino acid and the MPPA linker is formed under controlled solution-phase conditions that are optimized to minimize racemization. The subsequent coupling of this entire unit to the amino-resin proceeds via a stable amide bond formation, a reaction that does not induce racemization of the already-attached amino acid. This method has been shown to guarantee a low and reproducible epimerization level of the C-terminal amino acid, typically to a maximum of 0.5%.[1][2]

Quantitative Data Summary

The primary quantitative advantage of the MPPA linker is the significant reduction in C-terminal amino acid racemization. While direct side-by-side comparative studies with the Wang linker under identical conditions are not extensively detailed in the available literature, the data strongly supports the superiority of the MPPA approach in maintaining the stereochemical integrity of the C-terminal residue.

| Parameter | MPPA Linker | Traditional Wang Linker |

| C-Terminal Amino Acid Racemization | < 0.5%[1][2] | Can be significant, especially with sensitive amino acids |

| Primary Mode of Attachment to Resin | Amide bond | Ester bond |

| Cleavage Condition | Trifluoroacetic acid (TFA)-based cocktails | Trifluoroacetic acid (TFA)-based cocktails |

| Yields C-Terminal as | Carboxylic acid | Carboxylic acid |

Table 1: Comparison of MPPA and Traditional Wang Linker Characteristics

Cleavage of the final peptide from the MPPA linker is achieved using standard trifluoroacetic acid (TFA)-based cocktails, similar to those used for the Wang resin. The efficiency of cleavage is dependent on the specific peptide sequence and the composition of the cleavage cocktail.

| Cleavage Cocktail Component | Purpose | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the linker and removes most side-chain protecting groups. | 80-95% |

| Triisopropylsilane (TIS) | Scavenger to prevent re-attachment of cleaved protecting groups and to reduce tryptophan side reactions. | 2.5-5% |

| Water | Scavenger and helps to hydrolyze cleaved protecting groups. | 2.5-5% |

| Dithiothreitol (DTT) or Ethanedithiol (EDT) | Scavenger, particularly for peptides containing cysteine. | 2.5% |

Table 2: Common Reagents in Cleavage Cocktails for MPPA Resins

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving the MPPA linker in Fmoc-based solid-phase peptide synthesis.

Attachment of Fmoc-Amino Acid-MPPA to Aminomethyl Resin

This protocol describes the manual coupling of a pre-formed Fmoc-amino acid-MPPA building block to an aminomethyl-functionalized polystyrene resin.

-

Resin Swelling: Swell the aminomethyl polystyrene resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid-MPPA (2 equivalents relative to the resin loading) and a coupling agent such as HATU (1.95 equivalents) in DMF.

-

Activation: Add N,N-diisopropylethylamine (DIEA) (4 equivalents) to the solution from step 2 and allow it to pre-activate for 1-2 minutes.

-

Coupling: Drain the DMF from the swollen resin and add the activated Fmoc-amino acid-MPPA solution. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10% v/v acetic anhydride, 5% v/v DIEA) for 30 minutes.

-

Final Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and finally with methanol. Dry the resin under vacuum.

Standard Fmoc-SPPS Cycle on MPPA Resin

The following is a standard protocol for one cycle of amino acid addition to the MPPA-functionalized resin.

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection of the Peptide from MPPA Resin

This protocol outlines the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

-

Cleavage Reaction:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time may vary depending on the peptide.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the key processes and advantages of using the MPPA linker in SPPS.

Caption: Overall workflow of SPPS using the MPPA linker.

Caption: Rationale for reduced racemization with the MPPA linker.

Caption: Step-by-step workflow for peptide cleavage from MPPA resin.

Conclusion

The MPPA linker represents a significant refinement in the field of solid-phase peptide synthesis, directly addressing the critical issue of C-terminal amino acid racemization. By shifting the sensitive esterification step to a controlled solution-phase synthesis of an Fmoc-amino acid-MPPA building block, and subsequently attaching this conjugate to an amino-functionalized resin via a stable amide bond, the risk of epimerization during the initial loading is dramatically reduced. This approach leads to the synthesis of peptides with higher purity and simplifies the downstream purification process. For researchers, scientists, and drug development professionals engaged in the synthesis of complex or sensitive peptides, the adoption of the MPPA linker is a valuable strategy for enhancing the quality and reliability of their synthetic endeavors.

References

The Strategic Advantage of Fmoc-L-Ala-MPPA in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, increased yield, and greater stereochemical integrity of synthetic peptides is paramount. The initial anchoring of the C-terminal amino acid to the solid support is a critical step that can significantly influence the outcome of the entire synthesis. Traditional methods, particularly the use of Wang linkers, are often plagued by side reactions such as racemization and dimer formation. This technical guide elucidates the advantages of employing Fmoc-L-Ala-MPPA (9-Fluorenylmethoxycarbonyl-L-Alanine-3-(4-oxymethylphenoxy)propionic acid) as a superior alternative for anchoring the first amino acid in Fmoc-SPPS. The use of this compound, a pre-formed handle, consistently ensures a low and reproducible level of epimerization of the C-terminal amino acid, thereby enhancing the quality and success rate of complex peptide synthesis.

Introduction to C-Terminal Anchoring Challenges in SPPS

Solid-phase peptide synthesis, a cornerstone of peptide and protein chemistry, relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The method of anchoring the first amino acid is a decisive factor in the quality of the final peptide. The widely used Wang linker, while popular, presents notable challenges during the esterification of the first Fmoc-amino acid. The activation of the amino acid's carboxyl group, typically with carbodiimides like DCC in the presence of a catalyst such as DMAP, can lead to significant racemization of the C-terminal residue.[1] This loss of stereochemical purity is a major concern, as it results in diastereomeric impurities that are often difficult to separate from the target peptide. Furthermore, the formation of dimers and other side products can reduce the overall yield and purity of the synthesis.

This compound: A Solution to Racemization

This compound is a pre-formed building block consisting of Fmoc-protected L-Alanine linked to a 3-(4-oxymethylphenoxy)propionic acid (MPPA) handle. This compound serves as a precursor for linkage to aminomethyl-functionalized solid supports, such as aminomethyl polystyrene, via a stable amide bond.[1] The key advantage of this approach is that the ester bond between the amino acid and the handle is formed in solution prior to attachment to the resin, under conditions that can be carefully controlled to minimize racemization. This pre-attachment strategy circumvents the problematic on-resin esterification step associated with traditional Wang linkers.

The use of Fmoc-amino acid-MPPA linkers guarantees a low and reproducible level of epimerization for the C-terminal amino acid, typically with a maximum of 0.5%.[1][2] This significant reduction in a critical side reaction leads to a higher quality crude peptide product, simplifying purification and improving the overall efficiency of the synthesis.

Quantitative Data: Racemization Levels

The primary quantitative advantage of using this compound is the significant reduction in C-terminal amino acid racemization. The following table summarizes the comparative levels of epimerization.

| Anchoring Method | C-Terminal Amino Acid | Typical Epimerization Level | References |

| This compound | L-Alanine | ≤ 0.5% | [1][2] |

| Traditional Wang Linker | Various | Can be significant, especially for sensitive amino acids | [1] |

| 2-Chlorotrityl Linker | Cysteine | Up to 30% upon piperidine treatment |

Experimental Protocols

Coupling of this compound to Aminomethyl Resin

This protocol describes the manual coupling of this compound to an aminomethyl-functionalized polystyrene resin.

Materials:

-

Aminomethyl polystyrene resin (100-200 mesh, typical substitution of 0.5-1.0 mmol/g)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling: Place the desired amount of aminomethyl polystyrene resin in a reaction vessel. Wash the resin with DCM (3 x 5 mL/g resin) and then with DMF (3 x 5 mL/g resin). Allow the resin to swell in DMF for at least 30 minutes.

-

Activation of this compound: In a separate vial, dissolve this compound (2 equivalents relative to the resin substitution) and HOBt or Oxyma (2 equivalents) in DMF. Add DIC (2 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: After the coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

-

Kaiser Test: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping mixture (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.

-

Final Washing and Drying: Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin). Dry the resin under vacuum.

Standard Fmoc-SPPS Cycle

Following the successful attachment of this compound to the resin, the peptide chain is elongated using standard Fmoc-SPPS cycles.

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL/g resin) to remove piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activator (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt) in DMF. The reaction time is typically 30-60 minutes.

-

Washing: Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

-

Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Visualizing the Workflow

Coupling of this compound to Aminomethyl Resin

Caption: Workflow for coupling this compound to aminomethyl resin.

General Fmoc-SPPS Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Conclusion

The adoption of this compound for the anchoring of the C-terminal amino acid in SPPS presents a clear and significant advantage for peptide chemists. By minimizing the risk of racemization to negligible levels, this approach directly addresses a critical challenge in peptide synthesis, leading to higher purity of crude products and a more efficient overall workflow. For researchers and professionals in drug development, the enhanced stereochemical integrity afforded by this compound is invaluable, ensuring the synthesis of well-defined and biologically active peptides. The detailed protocols and workflows provided in this guide offer a practical framework for the implementation of this advanced anchoring strategy.

References

An In-depth Technical Guide to Fmoc-L-Ala-MPPA in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-L-Ala-MPPA, a critical building block in modern solid-phase peptide synthesis (SPPS). It details its chemical properties, synthesis, and application, with a focus on providing actionable experimental protocols and clear visual representations of the underlying chemical workflows.

Core Concepts and Data Presentation

This compound is an N-terminally protected amino acid derivative linked to a 3-(4-oxymethylphenoxy)propionic acid (MPPA) handle. This pre-formed unit is designed for attachment to aminomethyl-functionalized solid supports. A primary advantage of this approach is the significant reduction in racemization of the C-terminal amino acid, a common side reaction when anchoring the first amino acid to a resin.

Below is a summary of the key quantitative data for this compound.

| Property | Value |

| CAS Number | 864876-89-1 |

| Molecular Formula | C₂₈H₂₇NO₇ |

| Molecular Weight | 489.52 g/mol |

| Full Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid |

| Synonyms | 3-(4-((((((9H-fluoren-9-yl)methoxy)carbonyl)alanyl)oxy)methyl)phenoxy)propanoic acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine-[4-(2-carboxyethoxy)phenyl]methyl ester, Fmoc-Ala-MPPA |

Synthesis and Application Workflow

The use of this compound involves two key stages: its synthesis from constituent parts and its subsequent application in solid-phase peptide synthesis.

The synthesis of this compound is a two-step process. First, the MPPA linker, 3-(4-hydroxymethylphenoxy)propionic acid, is synthesized. This is followed by the esterification of the hydroxyl group of the MPPA linker with the carboxyl group of Fmoc-L-alanine.

Once synthesized, this compound is coupled to an aminomethyl-functionalized resin. The resulting pre-loaded resin then serves as the starting point for the stepwise elongation of the peptide chain using standard Fmoc-SPPS protocols.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific amino acid sequence and scale of the synthesis.

-

Resin Swelling: Swell the aminomethyl polystyrene resin in dichloromethane (DCM), followed by dimethylformamide (DMF).

-

Activation of this compound: Dissolve this compound (1.5 equivalents relative to resin loading) in DMF. Add a coupling agent such as HBTU (1.5 eq.) and an amine base like diisopropylethylamine (DIEA) (2 eq.). Allow the activation to proceed for 2-5 minutes.

-

Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: After the coupling, wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and by-products.

-

Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIEA in DMF.

-

Final Wash and Drying: Wash the resin again as in step 4 and dry under vacuum.

This protocol outlines a single cycle of amino acid addition after the initial loading of this compound onto the resin.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) in DMF.

-

Add a coupling agent (e.g., HBTU, HATU; 3-5 eq.) and a base (e.g., DIEA, NMM; 6-10 eq.).

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes.

-

Wash the resin with DMF.

-

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

An In-depth Technical Guide to the Synthesis and Preparation of Fmoc-L-Ala-MPPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and preparation of N-α-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Ala-MPPA). This compound serves as a crucial linker, or "handle," in solid-phase peptide synthesis (SPPS), facilitating the attachment of the initial amino acid to an aminomethylated resin. The use of this p-alkoxybenzyl ester linkage minimizes racemization of the C-terminal amino acid, a common challenge in peptide synthesis.[1][2]

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: Fmoc-L-alanine and the 3-(4-oxymethylphenoxy)propionic acid (MPPA) linker. These intermediates are then coupled to form the final product. The overall workflow is designed to ensure high purity and minimize side reactions.

References

Fmoc-L-Ala-MPPA: A Technical Guide for Researchers in Drug Development

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical component of the discovery and development pipeline. The choice of building blocks and linkers plays a pivotal role in the success of solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of Fmoc-L-Ala-MPPA, a key reagent designed to ensure the efficient and high-fidelity incorporation of the initial amino acid onto a solid support.

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid, serves as a pre-loaded amino acid linker. Its primary application is in Fmoc-based solid-phase peptide synthesis, where it offers a significant advantage in minimizing the racemization of the C-terminal amino acid, a common challenge with traditional methods of linker attachment.

Supplier and Purchasing Options

A variety of chemical suppliers offer this compound and related products, including the pre-loaded resin. The table below summarizes key information from prominent suppliers to aid in procurement.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Additional Notes |

| Iris Biotech GmbH | This compound | LW00102 | 864876-89-1 | 489.52 | Also available as a pre-loaded Lithium (Li) resin (BR-5282) with a loading of 0.4-0.6 mmol/g. |

| GenoChem World | This compound – 1g | LW00102.0001 | 864876-89-1 | 489.52 | - |

| Chem-Impex | This compound(Wang) resin | - | - | - | Available as a pre-loaded Wang resin with a substitution of 0.3-0.8 meq/g and a mesh size of 100-200. |

Core Advantages and Technical Data

The use of Fmoc-amino acid-MPPA linkers provides a robust method for anchoring the first amino acid to an aminomethyl-functionalized solid support. This approach circumvents the direct esterification to a hydroxymethyl resin, a step that can be prone to side reactions, including racemization.

A key advantage of using this compound is the significant reduction in the epimerization of the C-terminal amino acid. This method ensures a low and reproducible level of epimerization, which is crucial for the synthesis of chirally pure peptides.

| Parameter | Value/Specification | Reference |

| Epimerization Level | ≤ 0.5% | [1][2] |

| Storage Temperature | 2-8°C | |

| Formula | C₂₈H₂₇NO₇ |

Experimental Protocols

The following sections detail the generalized experimental procedures for the use of this compound in solid-phase peptide synthesis.

Coupling of this compound to Aminomethyl Resin

This protocol outlines the procedure for attaching the this compound linker to an aminomethyl-functionalized polystyrene resin.

Materials:

-

Aminomethyl polystyrene resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

Procedure:

-

Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1-2 hours.

-

Pre-activation: In a separate vessel, dissolve this compound (1.5-2 equivalents relative to the resin loading) and HOBt (1.5-2 equivalents) in DMF. Add DIC (1.5-2 equivalents) and allow the mixture to pre-activate for 10-20 minutes at room temperature.

-

Coupling: Add the pre-activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and by-products.

-

Capping (Optional): To block any unreacted amino groups on the resin, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the alanine residue, preparing it for the coupling of the next amino acid.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and the cleaved Fmoc adduct.

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

Following the successful loading of this compound onto the resin, the peptide chain is elongated through repetitive cycles of deprotection and coupling.

Procedure:

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20-30 minutes.

-

Washing: Wash the resin with DMF and DCM.

-

Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents), a coupling agent (e.g., HBTU, HATU, or DIC/HOBt), and a base (e.g., DIPEA) in DMF to the resin. Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat steps 1-4 for each subsequent amino acid in the desired peptide sequence.

Cleavage of the Peptide from the MPPA Linker

Once the peptide synthesis is complete, the final peptide is cleaved from the solid support. The MPPA linker is designed to be cleaved under acidic conditions, yielding a peptide with a C-terminal carboxylic acid.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water (scavenger)

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). The scavengers are included to protect sensitive amino acid side chains from reactive species generated during cleavage.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and then dry it. The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in utilizing this compound for peptide synthesis.

Caption: Coupling of this compound to Aminomethyl Resin.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Caption: Cleavage and deprotection of the final peptide.

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-L-Ala-MPPA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid (Fmoc-L-Ala-MPPA). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from closely related Fmoc-amino acids to ensure a thorough understanding of the required safety protocols.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine-3-(4-oxymethylphenoxy)propionic acid | Iris Biotech GmbH |

| Synonyms | 3-(4-((((((9H-fluoren-9-yl)methoxy)carbonyl)alanyl)oxy)methyl)phenoxy)propanoic acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine-[4-(2-carboxyethoxy)phenyl]methyl ester, Fmoc-Ala-MPPA | Iris Biotech GmbH |

| CAS Number | 864876-89-1 | Iris Biotech GmbH |

| Molecular Formula | C₂₈H₂₇NO₇ | Iris Biotech GmbH |

| Molecular Weight | 489.52 g/mol | Iris Biotech GmbH |

| Appearance | Not specified (assumed to be a white to off-white solid based on similar compounds) | General knowledge of Fmoc-amino acids |

| Storage Temperature | 2-8°C | Iris Biotech GmbH |

Hazard Identification and General Safety Precautions

A specific hazard classification for this compound is not available. However, based on the safety data for the closely related compound, Fmoc-L-Alanine, it is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is recommended.

First Aid Measures

In the event of exposure to this compound, the following first aid measures, based on guidelines for similar Fmoc-amino acids, should be taken:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2-8°C.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

While a specific, detailed experimental protocol for the handling of this compound is not available, its primary use is in the initial step of solid-phase peptide synthesis. The following is a generalized workflow for the attachment of this compound to an aminomethylated resin.

Generalized Protocol for Resin Loading:

-

Resin Swelling: Swell the aminomethylated resin (e.g., aminomethyl polystyrene) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least one hour.

-

Activation of this compound: In a separate vessel, dissolve this compound in DMF. Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA). Allow the activation to proceed for a few minutes.

-

Coupling to Resin: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for a specified time (typically 2-4 hours).

-

Washing: After the coupling reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups on the resin, a capping step using acetic anhydride and a base can be performed.

-

Drying: Dry the resin under vacuum to obtain the this compound-loaded resin, ready for peptide synthesis.

Visualized Workflows

The following diagrams illustrate key conceptual workflows relevant to the handling and use of this compound.

Caption: General laboratory safety workflow for handling chemical powders like this compound.

Caption: Conceptual workflow for the use of this compound in Solid-Phase Peptide Synthesis (SPPS).

The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For researchers, scientists, and drug development professionals, the synthesis of custom peptides is a fundamental requirement. Solid-Phase Peptide Synthesis (SPPS) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry stands as the predominant and most versatile method for this purpose. This in-depth technical guide delineates the core principles of Fmoc SPPS, providing a detailed exploration of the chemical strategies, experimental protocols, and critical considerations for the successful assembly of peptide chains.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized peptide synthesis by introducing the concept of anchoring the C-terminal amino acid to an insoluble polymer resin.[1][2][3] This solid support allows for the stepwise addition of amino acids, with excess reagents and byproducts being easily removed by simple filtration and washing steps.[1][4] This circumvents the need for complex purification of intermediates, a major bottleneck in traditional solution-phase synthesis.[4]

The synthesis proceeds in cycles, with each cycle consisting of two main steps: the deprotection of the Nα-amino group of the resin-bound amino acid and the coupling of the next Nα-protected amino acid.[1][4] This cyclical process is repeated until the desired peptide sequence is assembled.

The Fmoc Protecting Group: A Key Player

In Fmoc-based SPPS, the Nα-amino group of the incoming amino acid is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[5] This protecting group is stable under the acidic conditions used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, a principle known as orthogonality.[3]

The choice of Fmoc chemistry is advantageous due to the mild conditions required for its removal, which helps in preserving the integrity of the growing peptide chain.[6]

The Core Principles of the Fmoc-SPPS Cycle

The synthesis of a peptide using Fmoc chemistry is a cyclical process that involves the repetition of several key steps. The general workflow is illustrated below.

Resin Selection and Preparation

The choice of resin is critical as it determines the C-terminal functionality of the final peptide and influences the overall success of the synthesis.[6] Different linkers are attached to the solid support, which are stable throughout the synthesis but can be cleaved under specific conditions.[6][7]

| Linker Type | C-Terminal Group | Common Resins | Cleavage Condition |

| Wang | Carboxylic Acid | Wang Resin | Strong Acid (e.g., 95% TFA)[8][9][10] |

| Rink Amide | Amide | Rink Amide Resin | Strong Acid (e.g., 95% TFA)[2] |

| 2-Chlorotrityl | Protected Carboxylic Acid | 2-Chlorotrityl Chloride Resin | Mild Acid (e.g., 1% TFA in DCM)[11] |

| Sieber Amide | Amide | Sieber Amide Resin | Mild Acid (e.g., 1% TFA in DCM)[11] |

Experimental Protocol: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.[12][13]

-

Add a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to cover the resin.[1][12][13]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12][13]

-

After swelling, drain the solvent by filtration.[12]

Fmoc Deprotection

The removal of the Fmoc group is achieved by treatment with a mild base, most commonly a solution of 20% piperidine in DMF.[12][14] The mechanism proceeds via a β-elimination reaction.

Experimental Protocol: Fmoc Deprotection

-

Wash the swollen resin with DMF (3 times).[12]

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[12][14]

-

Agitate the mixture for a specified time (typically 5-20 minutes).[14][15] A two-step deprotection (e.g., 2 minutes followed by 10 minutes with fresh reagent) is often employed.[16]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12][16]

Amino Acid Coupling

The formation of the peptide bond is the most critical step in SPPS. It involves the activation of the carboxylic acid group of the incoming Fmoc-protected amino acid, which then reacts with the free N-terminal amine of the growing peptide chain on the resin.[15] A variety of coupling reagents are available, each with its own mechanism and efficiency.

| Coupling Reagent | Full Name | Activator Type | Base Required |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | DIPEA or NMM[14][15][17] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | DIPEA or Collidine[12][17][18] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide / Additive | - |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | DIPEA[19][20] |

Experimental Protocol: Amino Acid Coupling (using HATU)

-

In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading), HATU (e.g., 3-4.5 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) or Collidine (e.g., 6-10 equivalents) in DMF.[12][14]

-

Add the activated amino acid solution to the deprotected peptide-resin.[12]

-

Agitate the reaction mixture for a period ranging from 30 minutes to several hours, depending on the specific amino acids being coupled.[12][21]

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.[12][14]

Monitoring the Reaction

To ensure high-yield synthesis, it is crucial to monitor the completeness of both the deprotection and coupling steps. The Kaiser test, which detects free primary amines, is a widely used qualitative method.[5][15][18] A positive result (blue color) after deprotection indicates a free amine, while a negative result (yellow) after coupling signifies a complete reaction.[5][15]

Experimental Protocol: Kaiser Test

-

Take a few beads of the resin and wash them thoroughly with ethanol.

-

Add a few drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).[18]

-

Heat the sample at approximately 100-110°C for 5 minutes.[15][18][22]

-

Observe the color of the beads and the solution. A dark blue color indicates the presence of free primary amines.[5][18]

Cleavage and Final Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.[23][24] This is typically achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic acid (TFA), in the presence of scavengers.[8][9][23][25] Scavengers are nucleophilic reagents that trap the reactive cationic species generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[23]

| Reagent | Purpose |

| Trifluoroacetic Acid (TFA) | Strong acid for cleavage and removal of most side-chain protecting groups.[23][24] |

| Triisopropylsilane (TIS) | Scavenger for carbocations.[25] |

| Water | Scavenger and aids in the hydrolysis of certain protecting groups.[25] |

| 1,2-Ethanedithiol (EDT) | Scavenger for protecting groups on cysteine and to prevent tryptophan modification.[23] |

| Thioanisole | Scavenger, particularly for arginine's Pbf/Pmc protecting groups.[8] |

Experimental Protocol: Cleavage from Wang Resin

-

Ensure the N-terminal Fmoc group is removed from the peptide-resin.[8][9]

-

Wash the resin with DCM and dry it under vacuum.[25]

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[23][26]

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 1.5 to 4 hours.[9][25]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA to ensure complete recovery of the peptide.[8][9]

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[8][9][14]

-

Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

-

Dry the crude peptide and proceed with purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in life sciences research and drug development. A thorough understanding of the fundamental principles, from the selection of appropriate resins and linkers to the optimization of coupling and cleavage conditions, is paramount for the successful synthesis of high-quality peptides. This guide provides a comprehensive overview of the core concepts and detailed experimental protocols to aid researchers in mastering this essential technique.

References

- 1. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. rsc.org [rsc.org]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. academic.oup.com [academic.oup.com]

- 17. bachem.com [bachem.com]

- 18. chempep.com [chempep.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. luxembourg-bio.com [luxembourg-bio.com]

- 21. Item - Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry - American Chemical Society - Figshare [acs.figshare.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. youtube.com [youtube.com]

- 26. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Standard Protocol for Coupling Fmoc-L-Ala-MPPA to Aminomethyl Resin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient coupling of Fmoc-L-Ala-MPPA to aminomethyl resin, a critical first step in solid-phase peptide synthesis (SPPS) for peptides with a C-terminal carboxylic acid. The use of the pre-formed this compound building block is advantageous as the 4-(3-methoxyphenyl)propionic acid (MPPA) linker minimizes racemization of the C-terminal amino acid, a common side reaction when directly coupling Fmoc-amino acids to hydroxyl-functionalized resins like Wang resin.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for resin preparation, coupling, capping of unreacted sites, and determination of substitution level.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids to form a desired peptide sequence on an insoluble polymeric support.[2] The initial loading of the first Fmoc-protected amino acid onto the resin is a crucial step that dictates the overall yield and purity of the final peptide. The MPPA linker, when pre-attached to the first amino acid, offers a robust method for anchoring to amino-functionalized resins such as aminomethyl polystyrene. This approach circumvents the issues of dimerization and epimerization often encountered with traditional esterification methods on Wang or similar resins.[1] The resulting amide bond formed between the MPPA linker and the aminomethyl resin is stable throughout the synthesis and allows for the final release of the peptide with a free C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA).[1]

Experimental Workflow

The overall workflow for the coupling of this compound to aminomethyl resin is depicted in the following diagram.

Caption: Experimental workflow for coupling this compound to aminomethyl resin.

Chemical Principles

The coupling of this compound to aminomethyl resin relies on the formation of a stable amide bond between the carboxylic acid of the MPPA linker and the primary amine of the resin. This reaction is facilitated by a carbodiimide-based activating agent, often in the presence of an additive to suppress side reactions and improve efficiency.

Caption: Reaction pathway for the amide bond formation between this compound and aminomethyl resin.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale synthesis. Adjustments may be necessary based on the specific resin substitution and desired loading.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Aminomethyl Polystyrene Resin | 100-200 mesh, 1% DVB | Standard Supplier |

| This compound | Synthesis Grade | Iris Biotech, etc. |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard Supplier |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard Supplier |

| Acetic Anhydride | Reagent Grade | Standard Supplier |

| Piperidine | Reagent Grade | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous, Amine-free | Standard Supplier |

| Methanol (MeOH) | ACS Grade | Standard Supplier |

Quantitative Parameters for Coupling

| Parameter | Molar Equivalence (relative to resin capacity) | Concentration/Volume | Time | Temperature |

| Resin Swelling | N/A | 10-15 mL/g of resin | 1-2 hours | Room Temp. |

| This compound | 1.5 - 2.5 eq. | Dissolved in min. DMF | N/A | Room Temp. |

| DIC | 1.5 - 2.5 eq. | N/A | N/A | Room Temp. |

| HOBt | 1.5 - 2.5 eq. | N/A | N/A | Room Temp. |

| Coupling Reaction | N/A | N/A | 2-4 hours | Room Temp. |

| Capping Solution | ||||

| Acetic Anhydride | 10 eq. | In DMF | 30 min | Room Temp. |

| DIPEA | 20 eq. | In DMF | 30 min | Room Temp. |

Step-by-Step Procedure

-

Resin Swelling and Preparation:

-

Place the desired amount of aminomethyl resin in a reaction vessel.

-

Add a mixture of DCM/DMF (1:1, v/v) to the resin (10-15 mL per gram of resin).

-

Allow the resin to swell for 1-2 hours at room temperature with gentle agitation.

-

Drain the solvent and wash the resin with DMF (3 x 10 mL/g).

-

-

Activation of this compound:

-

In a separate flask, dissolve this compound (1.5-2.5 eq.) and HOBt (1.5-2.5 eq.) in a minimal amount of DMF.

-

Stir the mixture until all solids are dissolved.

-

Add DIC (1.5-2.5 eq.) to the solution and allow the pre-activation to proceed for 10-15 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated this compound solution to the swelled and washed aminomethyl resin.

-

Ensure the resin is fully submerged in the reaction mixture; add more DMF if necessary.

-

Agitate the mixture gently for 2-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

After the coupling time, take a small sample of the resin beads.

-

Wash the beads thoroughly with DMF and DCM.

-

Perform a Kaiser test to check for the presence of free primary amines.[3] A yellow to brown color indicates a complete or near-complete reaction, while a blue color signifies incomplete coupling.

-

If the Kaiser test is positive, the coupling step can be repeated with a freshly prepared activated this compound solution.

-

-

Capping of Unreacted Amino Groups:

-

After a successful coupling (negative Kaiser test), drain the reaction mixture.

-

Wash the resin with DMF (3 x 10 mL/g).

-

To cap any unreacted aminomethyl sites, add a solution of acetic anhydride (10 eq.) and DIPEA (20 eq.) in DMF.

-

Agitate the mixture for 30 minutes at room temperature.

-

-

Final Washing and Drying:

-

Drain the capping solution and wash the resin thoroughly with DMF (3 x 10 mL/g), followed by DCM (3 x 10 mL/g), and finally methanol (2 x 10 mL/g).

-

Dry the resin under high vacuum to a constant weight.

-

Determination of Resin Loading

The substitution level (loading) of the this compound on the resin can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.

-

Accurately weigh a small amount of the dried resin (5-10 mg) into a vial.

-

Add a known volume of 20% piperidine in DMF (e.g., 1 mL).

-

Agitate for 30 minutes to ensure complete Fmoc removal.

-

Dilute an aliquot of the supernatant with DMF.

-

Measure the absorbance at ~301 nm against a blank of 20% piperidine in DMF.

-

Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution) / (ε × mass of resin in g), where ε (molar extinction coefficient) is typically 7800 M⁻¹cm⁻¹.

Subsequent Steps in SPPS

Once the this compound is successfully coupled to the aminomethyl resin, the synthesis of the peptide can proceed with repeated cycles of:

-

Fmoc Deprotection: Removal of the Fmoc group with 20% piperidine in DMF.

-

Coupling: Addition of the next Fmoc-protected amino acid using standard coupling reagents.

Cleavage from the Resin

Upon completion of the peptide sequence, the peptide is cleaved from the MPPA linker, yielding a C-terminal carboxylic acid. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, most commonly TFA, along with scavengers to protect sensitive amino acid side chains.[1] A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

Conclusion

The use of pre-loaded this compound provides a reliable and efficient method for the initial attachment of the first amino acid to aminomethyl resins. This protocol offers a standardized procedure that minimizes racemization and ensures a high-quality starting point for the synthesis of peptides with a C-terminal carboxylic acid. Careful monitoring of the coupling reaction and effective capping of unreacted sites are critical for obtaining a high purity final product.

References

Application of a Troponin C-Derived Peptide in Hydrogel Formation for Biomedical Applications

Application Note AP2025-10-01

Introduction

Self-assembling peptide hydrogels are a class of biomaterials attracting significant interest for applications in tissue engineering and drug delivery. Their inherent biocompatibility and tunable mechanical properties make them ideal candidates for creating biomimetic scaffolds. This document details the application of a specific peptide fragment derived from human cardiac troponin C, H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH , in the formation of a stable hydrogel. While the initial research focuses on the synthesis and characterization of this hydrogel, its properties suggest significant potential in advanced biomedical applications. The peptide itself is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy. Fmoc-L-Ala-MPPA can be utilized as a linker to attach the initial amino acid to the resin support in such syntheses.

Principle of Hydrogel Formation

The peptide H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH is an amphiphilic peptide, containing both hydrophobic and hydrophilic residues. In aqueous solutions under physiological conditions (pH 7.4), these peptides self-assemble into β-sheet structures. This self-assembly is driven by hydrophobic interactions between the nonpolar residues and hydrogen bonding between the peptide backbones. These β-sheets then form nanofibers, which entangle to create a three-dimensional network. This network traps a large amount of water, resulting in the formation of a hydrogel. This process is a classic example of molecular self-assembly, leading to a supramolecular structure with emergent properties.

Potential Applications

While specific studies on drug release and in-depth biocompatibility of this particular troponin C-derived hydrogel are not extensively detailed in the initial findings, the characteristics of similar peptide hydrogels suggest a range of potential applications:

-

Injectable Scaffold for Tissue Engineering: The shear-thinning and self-healing properties common to peptide hydrogels would allow for injection via syringe, after which the hydrogel would re-form in situ, providing a scaffold for cell growth and tissue regeneration. This is particularly relevant for applications in cardiac repair, given the origin of the peptide.

-

Controlled Drug Delivery: The nanofibrous network of the hydrogel can be used to encapsulate therapeutic molecules, from small drugs to larger biologics. The release of these molecules would be governed by diffusion through the hydrogel matrix, which can be tuned by altering the peptide concentration and the resulting hydrogel density.

-

3D Cell Culture: The hydrogel's structure mimics the extracellular matrix, providing a suitable environment for three-dimensional cell culture. This can be used for in vitro studies of cell behavior or for the development of cell-based therapies.

Quantitative Data Summary

The mechanical properties of the H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH hydrogel have been characterized by rheology. The following table summarizes the key quantitative data.

| Property | Value | Conditions |

| Storage Modulus (G') | ~1000 Pa | 2 wt% peptide in H2O, pH 7.4, 1 Hz frequency |

| Loss Modulus (G'') | ~100 Pa | 2 wt% peptide in H2O, pH 7.4, 1 Hz frequency |

| Gelation Time | Not specified | Spontaneous upon pH adjustment to 7.4 |

| Thermal Stability | Stable to 90°C | 2 wt% hydrogel |

Experimental Protocols

Protocol 1: Synthesis of H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH Peptide

Objective: To synthesize the peptide using Fmoc solid-phase peptide synthesis.

Materials:

-

Aminomethyl polystyrene resin

-

This compound linker

-

Fmoc-protected amino acids

-

O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N-methylmorpholine (NMM)

-

Piperidine

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

-

Diethyl ether

-

Acetonitrile (MeCN)

-

Water (H2O)

Procedure:

-

Resin Preparation: The aminomethyl polystyrene resin is functionalized with the this compound linker using standard coupling procedures.

-

Fmoc Deprotection: The Fmoc group on the terminal amino acid is removed by treating the resin with 20% (v/v) piperidine in DMF for 5 minutes, repeated twice.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (5 equivalents) is activated with HATU (4.5 equivalents) and NMM (10 equivalents) in DMF and coupled to the resin for 20 minutes at room temperature.

-

Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the sequence H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a mixture of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

-

Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, isolated by centrifugation, and washed with cold diethyl ether. The peptide is then dissolved in 1:1 (v/v) MeCN/H2O with 0.1% TFA and lyophilized.

-

Analysis: The purity of the peptide is analyzed by LC-MS.

Protocol 2: Formation of the Peptide Hydrogel

Objective: To form a self-assembled hydrogel from the synthesized peptide.

Materials:

-

Lyophilized H-V(9)EQLTEEQKNEFKAAFDIFVLGA(31)-OH peptide

-

Deionized water or phosphate-buffered saline (PBS)

-

NaOH solution (0.1 M)

Procedure:

-

Peptide Dissolution: The lyophilized peptide is dissolved in deionized water or PBS to the desired concentration (e.g., 2 wt%). The initial solution will be acidic due to residual TFA from purification.

-

pH Adjustment: The pH of the peptide solution is carefully adjusted to 7.4 by the dropwise addition of 0.1 M NaOH.

-

Gelation: Upon reaching physiological pH, the solution is allowed to stand at room temperature. Gelation occurs as the peptides self-assemble. The vial can be inverted to confirm gel formation.

Protocol 3: Characterization of the Peptide Hydrogel

Objective: To characterize the physical and structural properties of the hydrogel.

A. Rheology:

-

An oscillatory rheometer is used to measure the storage (G') and loss (G'') moduli.

-

A sample of the hydrogel is placed between the plates of the rheometer.

-

A frequency sweep is performed at a constant strain to determine the viscoelastic properties of the hydrogel.

B. Transmission Electron Microscopy (TEM):

-

A small amount of the hydrogel is diluted and applied to a TEM grid.

-

The sample is negatively stained (e.g., with uranyl acetate) and allowed to dry.

-

The grid is then imaged with a transmission electron microscope to visualize the nanofibrous structure.

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The hydrogel is lyophilized to obtain a solid sample.

-

An FTIR spectrum of the solid sample is recorded.

-

The presence of a peak in the amide I region (around 1630 cm-1) is indicative of β-sheet formation.

Visualizations